Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789944
InChI: InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24)
SMILES:
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.5 g/mol

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14789944

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C20H21N3O4S2
Molecular Weight 431.5 g/mol
IUPAC Name methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24)
Standard InChI Key BIKFIZIZZOVZSJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bis-thiazole core, with one thiazole ring substituted at the 5-position by a 2-methoxyphenyl group and at the 4-position by a methyl carboxylate moiety. The second thiazole ring is functionalized with a 2-methyl-5-(propan-2-yl) group and serves as an acylating agent via its 4-carbonylamino linkage. The IUPAC name, methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate, reflects this intricate substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H21N3O4S2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight431.5 g/mol
Canonical SMILESCC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC
Topological Polar Surface Area121 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The molecule’s planar thiazole rings and methoxyphenyl group contribute to its moderate lipophilicity (LogP2.8\text{LogP} \approx 2.8), as predicted by fragment-based methods. The 2-methoxy group enhances solubility in polar aprotic solvents, while the isopropyl substituent on the distal thiazole introduces steric bulk that may influence target binding.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a convergent strategy, as outlined in recent patents and organic methodology publications:

  • Thiazole Ring Formation:

    • Cyclocondensation of thiourea derivatives with α-haloketones yields the 1,3-thiazole cores. For example, reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with methyl thiocarbamate generates the 5-(2-methoxyphenyl)thiazole intermediate.

    • The second thiazole unit is synthesized via Hantzsch thiazole synthesis, using 2-methyl-5-(propan-2-yl)thiazole-4-carbonyl chloride as the acylating agent.

  • Coupling Reactions:

    • A nucleophilic acyl substitution links the two thiazole moieties. The amino group on the first thiazole attacks the carbonyl chloride of the second thiazole under Schotten-Baumann conditions (aqueous NaOH, 0–5°C).

  • Esterification:

    • Final carboxylate esterification employs methanol and catalytic sulfuric acid to yield the methyl ester at the 4-position.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole cyclizationThiourea, α-bromoketone, EtOH, reflux65–72
AcylationThiazole-4-carbonyl chloride, NaOH, 0°C58
EsterificationMeOH, H₂SO₄, 60°C, 12 h89

Side reactions include over-acylation at the thiazole nitrogen and hydrolysis of the methoxy group under strongly acidic conditions. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

Structural analogs of this compound demonstrate nanomolar inhibitory activity against cyclin-dependent kinase 9 (CDK9), a regulator of RNA polymerase II-mediated transcription . While direct data on the title compound remains limited, the presence of the 4-(propan-2-yl)thiazole moiety correlates with enhanced selectivity over CDK2 (80-fold in analogue 12u ). The proposed binding mode involves:

  • Hydrogen bonding between the carbonylamino linker and CDK9’s hinge region (residues Cys106 and Asp104).

  • Hydrophobic interactions between the isopropyl group and the gatekeeper phenylalanine (Phe103).

  • π-Stacking of the 2-methoxyphenyl ring with His108.

Antiapoptotic Protein Modulation

In chronic lymphocytic leukemia (CLL) models, related thiazole derivatives reduce Mcl-1 protein levels by >50% at 100 nM concentrations, triggering caspase-3/7 activation and apoptosis . This aligns with CDK9’s role in sustaining short-lived antiapoptotic transcripts.

Future Directions and Challenges

Structural Optimization

  • Introducing electron-withdrawing groups at the 4-position of the distal thiazole may improve metabolic stability.

  • Replacing the methyl ester with a bioisostere (e.g., amide) could enhance oral bioavailability.

Targeted Delivery Systems

Encapsulation in PEGylated liposomes or antibody-drug conjugates (ADCs) may mitigate off-target effects while enhancing tumor accumulation.

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